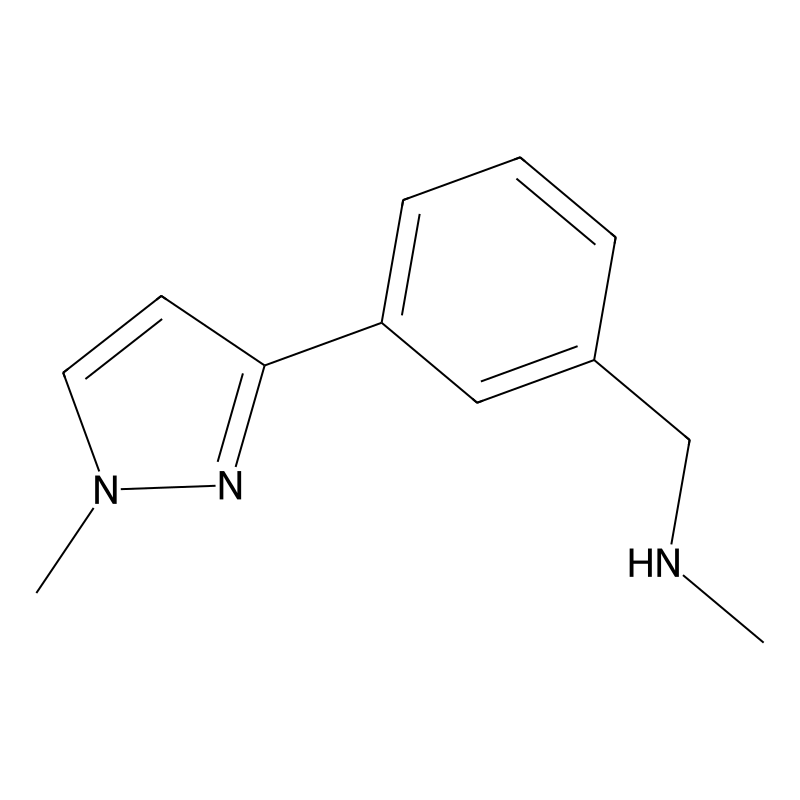

N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Functional Groups

The molecule contains a benzylamine group, which is a common scaffold in medicinal chemistry known for its interaction with various biological targets PubChem: Benzylamine, CID=6618: . Additionally, the presence of the 1-methyl-1H-pyrazole ring suggests possible applications related to compounds with heterocyclic aromatic rings, which are a class of molecules found in many drugs National Center for Biotechnology Information: PubChem Heterocyclic Compounds, CID=1136.

N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine is a chemical compound characterized by the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol. This compound features a benzylamine structure with a pyrazole moiety, specifically a 1-methyl-1H-pyrazol-3-yl group attached to the benzylamine backbone. The presence of the pyrazole ring is significant as it contributes to various biological activities and chemical reactivity. The compound is often utilized in laboratory settings and has been studied for its potential therapeutic applications.

- Alkylation: The nitrogen atom in the pyrazole ring can undergo alkylation, leading to more complex derivatives.

- Oxidation: The compound can form in situ complexes that have shown catalytic activity, particularly in the oxidation of catechol substrates.

- Substitution Reactions: The aromatic system allows for electrophilic substitution, which can modify the compound's properties and enhance its biological activities.

The biological activity of N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine is primarily attributed to the pyrazole moiety. Compounds containing this structure have exhibited a range of pharmacological effects, including:

- Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects: Pyrazole derivatives are known to modulate inflammatory pathways.

- Antimicrobial Properties: Related compounds have demonstrated antibacterial and antifungal activities .

Several synthesis methods for N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine have been reported:

- Alkylation of Benzylamine: This method involves reacting benzylamine with 1-methylpyrazole under basic conditions to form the desired product.

- Multistep Synthesis: Advanced synthetic routes may include multiple steps involving protection-deprotection strategies and coupling reactions to achieve higher yields and purity .

- Catalytic Methods: Utilizing metal catalysts to facilitate reactions involving C–H activation can also be employed for synthesizing this compound efficiently.

N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine finds applications in various fields:

- Pharmaceuticals: Its potential as an antitumor and anti-inflammatory agent makes it a candidate for drug development.

- Chemical Research: Used as a building block in synthetic organic chemistry, particularly in developing new pyrazole derivatives.

- Catalysis: It has been explored for its ability to catalyze oxidation and other chemical transformations .

Studies on N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine have indicated its ability to interact with various biological targets:

- Receptor Binding: The compound may bind to specific receptors involved in pain and inflammation pathways, similar to other pyrazole derivatives.

- Enzyme Inhibition: It has shown potential in inhibiting enzymes related to tumor growth and inflammation, which could be leveraged for therapeutic purposes .

Several compounds share structural similarities with N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine. Here are some noteworthy examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(1-Methylpyrazol-3-yl)benzylamine | C11H13N3 | Lacks methyl group on nitrogen; different activity profile |

| N-Methylpyrazole | C4H6N2 | Simpler structure; primarily used as a solvent or reagent |

| 5-Amino-1H-pyrazole | C4H5N3 | Exhibits distinct biological activities; often used in drug design |

The uniqueness of N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine lies in its specific combination of a benzene ring with a substituted pyrazole, which enhances its potential biological activities compared to other simpler or differently substituted compounds.